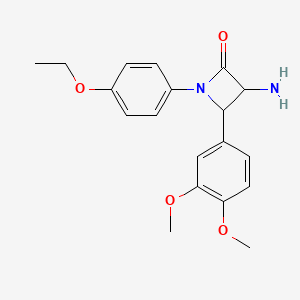
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Functional Group Introduction: The amino group can be introduced via reactions, while the dimethoxyphenyl and ethoxyphenyl groups can be added through reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the dimethoxy and ethoxy substituents.
4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one: Lacks the amino group.
1-(4-Ethoxyphenyl)-3-phenylazetidin-2-one: Lacks the amino and dimethoxy groups.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and aromatic substituents enhances its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O4/c1-4-25-14-8-6-13(7-9-14)21-18(17(20)19(21)22)12-5-10-15(23-2)16(11-12)24-3/h5-11,17-18H,4,20H2,1-3H3 |
InChI-Schlüssel |
CRSVQWIHIPFAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


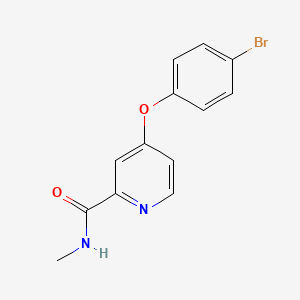
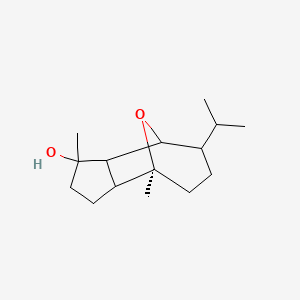
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
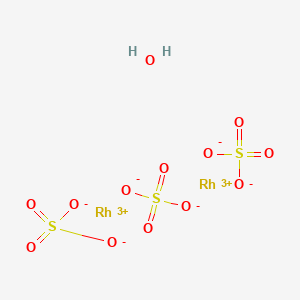
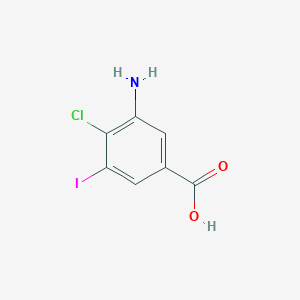
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
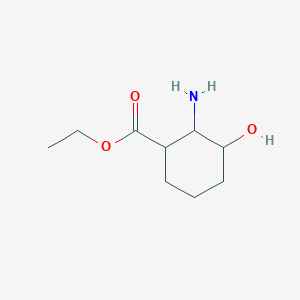

![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)

![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)

![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
